Phenoxybenzamine

説明

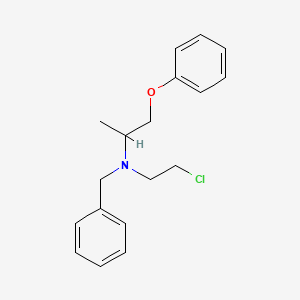

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCTJOXCFMACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-92-3 (hydrochloride) | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023458 | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

59-96-1 | |

| Record name | (±)-Phenoxybenzamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenoxybenzamine on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybenzamine is a potent haloalkylamine antagonist of adrenergic receptors, distinguished by its irreversible and non-competitive mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions between phenoxybenzamine and alpha-adrenergic receptors (α-ARs). It delves into the chemical basis of its irreversible binding, its kinetic profile, and its differential effects on α1 and α2-adrenoceptor subtypes. This document synthesizes quantitative binding data, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and mechanisms to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Phenoxybenzamine is a non-selective alpha-adrenergic antagonist that has been a pharmacological tool and therapeutic agent for decades, primarily in the management of pheochromocytoma.[1] Unlike many receptor antagonists that bind reversibly, phenoxybenzamine forms a stable, covalent bond with alpha-receptors, leading to a prolonged and insurmountable blockade.[2][3] This "chemical sympathectomy" makes it a subject of significant interest for understanding receptor pharmacology and for clinical applications requiring long-lasting alpha-blockade.[2] This guide will explore the fundamental mechanisms that underpin its unique pharmacological profile.

Chemical Mechanism of Irreversible Antagonism

The irreversible nature of phenoxybenzamine's interaction with alpha-receptors is a result of its chemical structure as a haloalkylamine. The process involves a two-step mechanism:

-

Intramolecular Cyclization: Phenoxybenzamine undergoes a spontaneous intramolecular cyclization reaction to form a highly reactive aziridinium (B1262131) ion (also referred to as an ethylenimonium ion) intermediate. This is the rate-limiting step in its action.

-

Receptor Alkylation: The strained, three-membered aziridinium ring is a potent electrophile. It readily reacts with nucleophilic residues on the alpha-receptor. Experimental evidence strongly points to the sulfhydryl (-SH) group of a specific cysteine residue within the receptor's structure as the primary target for this alkylation.[1][4]

This reaction forms a stable thioether covalent bond between phenoxybenzamine and the receptor, permanently inactivating it. The restoration of adrenergic function is not achieved by dissociation of the drug, but rather requires the synthesis of new alpha-receptors by the cell.[2]

References

- 1. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Irreversible alpha-adrenoceptor antagonist research

An In-depth Technical Guide to Irreversible Alpha-Adrenoceptor Antagonist Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alpha-Adrenergic Receptors

Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are essential targets for the catecholamines norepinephrine (B1679862) and epinephrine.[1] They are integral to the function of the sympathetic nervous system, mediating a wide array of physiological responses.[2] These receptors are broadly classified into two main types, α1 and α2, which are further subdivided into three subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C.[1][2][3]

-

Alpha-1 Adrenoceptors: Primarily located on postsynaptic membranes of smooth muscle cells, particularly in blood vessels.[4][5][6] Their stimulation by agonists leads to vasoconstriction, an increase in peripheral resistance, and a subsequent rise in blood pressure.[1][5][7] They couple to Gq proteins, initiating the phospholipase C signaling cascade.[1][2][4][6]

-

Alpha-2 Adrenoceptors: Found on both presynaptic and postsynaptic membranes.[8] Presynaptic α2-receptors act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[5][6] Postsynaptic α2-receptors are present in various tissues, including vascular smooth muscle.[9] These receptors typically couple to Gi proteins, which inhibit adenylyl cyclase activity.

The Concept of Irreversible Antagonism

Pharmacological antagonists can be classified based on their mode of receptor binding. While reversible antagonists bind to receptors through weaker intermolecular forces and can be overcome by increasing the agonist concentration, irreversible antagonists form a stable, covalent bond with the receptor.[10][11]

This covalent linkage effectively removes the receptor from the available pool, and the restoration of function requires the synthesis of new receptor proteins.[11] Consequently, the antagonism is non-competitive and insurmountable, meaning that even high concentrations of an agonist cannot restore the maximum physiological response.[10] This prolonged duration of action is a key characteristic, as the pharmacodynamic effect outlasts the pharmacokinetic profile of the drug itself.[12][13]

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]

- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Alpha blocker - Wikipedia [en.wikipedia.org]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Irreversible antagonist - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Phenoxybenzamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist. The information presented herein is intended to support research and drug development activities by providing detailed experimental protocols, quantitative data, and visualizations of key molecular interactions and signaling pathways.

Core Concepts: Mechanism of Action

Phenoxybenzamine is a haloalkylamine that acts as a non-competitive antagonist at both α1- and α2-adrenergic receptors, with a higher affinity for the α1 subtype.[1][2] Its mechanism of action is unique in that it forms a stable covalent bond with the receptor, leading to an irreversible blockade.[3][4] This chemical reaction proceeds via the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then alkylates a nucleophilic residue, likely a cysteine, within the transmembrane domain of the receptor.[3][5] This irreversible antagonism means that the restoration of adrenergic function is dependent on the synthesis of new receptors, a process that can take 3 to 4 days.[3]

The blockade of α1-adrenoceptors, which are coupled to Gq proteins, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of intracellular calcium and the activation of protein kinase C (PKC). The antagonism of α2-adrenoceptors, which are coupled to Gi proteins, leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Beyond its primary action on adrenoceptors, phenoxybenzamine has been reported to exhibit other in vitro activities, including the inhibition of dopamine (B1211576) D2 receptors and histone deacetylases (HDACs), particularly isoforms 5, 6, and 9.[2][6] It may also affect receptor-operated calcium channels.[7]

Quantitative Pharmacodynamic Parameters

The following tables summarize key quantitative data for phenoxybenzamine from various in vitro studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay used.[8][9]

Table 1: Receptor Binding and Inhibition Data

| Parameter | Receptor/Target | Cell/Tissue Model | Value | Reference(s) |

| IC50 | α-adrenoceptors | Not specified | 550 nM | [10] |

| Potency | α1 vs. α2 | Rat cerebral cortex homogenates | ~250-fold more potent at α1 | [11] |

| Receptor Inactivation | α2A-adrenoceptors | Transfected CHO cells | 81% reduction in ligand binding capacity (90 nM, 30 min) | [5] |

| Receptor Inactivation | α2B-adrenoceptors | Transfected CHO cells | 96% reduction in ligand binding capacity (90 nM, 30 min) | [5] |

| Receptor Inactivation | α2C-adrenoceptors | Transfected CHO cells | 77% reduction in ligand binding capacity (90 nM, 30 min) | [5] |

| Receptor Binding Inhibition | α1-adrenoceptors ([3H]prazosin binding) | Rat cerebral cortices | 95% inhibition (2 x 4 mg/kg, i.p. in vivo, tissue harvested for in vitro assay) | [12] |

| Receptor Binding Inhibition | α2-adrenoceptors ([3H]clonidine/[3H]rauwolscine binding) | Rat cerebral cortices | ~30% inhibition (up to 15 mg/kg, i.p. in vivo, tissue harvested for in vitro assay) | [12] |

| Half-life of Receptor Recovery (t1/2) | α1-adrenoceptors | Rat cerebral cortices | 1.87 days | [12] |

| Half-life of Receptor Recovery (t1/2) | α2-adrenoceptors | Rat cerebral cortices | 12 hours | [12] |

Table 2: Effects on Cell Viability

| Cell Type | Concentration | Effect | Reference(s) |

| Human Vascular Endothelial Cells | > 0.1 mM | Loss of cell viability | [13][14] |

| Human Vascular Endothelial Cells | ≤ 0.1 mM | No significant loss of cell viability | [13][14] |

| Various Human Tumor Cell Lines (NCI60 screen) | 10 µM | Ranged from growth stimulation to inhibition depending on the cell line | [2] |

Key In Vitro Experimental Protocols

Radioligand Binding Assay for α-Adrenoceptor Occupancy

This protocol provides a general framework for determining the effect of phenoxybenzamine on α-adrenoceptor density.

Objective: To quantify the reduction in α1- and α2-adrenoceptor binding sites following treatment with phenoxybenzamine.

Materials:

-

Cell line expressing the α-adrenoceptor of interest (e.g., CHO or SH-SY5Y cells) or tissue homogenates (e.g., rat cerebral cortex).[11][15]

-

Radioligands: [3H]-prazosin (for α1) and [3H]-rauwolscine or [3H]-clonidine (for α2).[11][12][16]

-

Phenoxybenzamine hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Non-specific binding competitor (e.g., phentolamine (B1677648) or unlabeled norepinephrine).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell/Tissue Preparation:

-

For cell lines: Culture cells to confluence, harvest, and prepare a membrane fraction by homogenization and centrifugation.

-

For tissues: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

-

Phenoxybenzamine Treatment: Incubate the membrane preparations with varying concentrations of phenoxybenzamine for a defined period (e.g., 30 minutes at 37°C).[5]

-

Washing: Wash the membranes extensively by repeated centrifugation and resuspension in fresh buffer to remove unbound phenoxybenzamine.

-

Binding Reaction:

-

Incubate the treated and untreated (control) membranes with a saturating concentration of the radioligand in the binding buffer.

-

For determining non-specific binding, a parallel set of tubes containing a high concentration of the non-specific competitor is included.

-

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Express the remaining specific binding in phenoxybenzamine-treated samples as a percentage of the specific binding in control samples.

-

Determine the IC50 value of phenoxybenzamine for receptor inactivation.

-

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to assess the functional antagonism of phenoxybenzamine on agonist-induced smooth muscle contraction.

Objective: To characterize the inhibitory effect of phenoxybenzamine on norepinephrine-induced contractions in isolated vascular or non-vascular smooth muscle.

Materials:

-

Isolated tissue preparation (e.g., spiral strips of rabbit renal artery or rat aorta).[7][17]

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isotonic or isometric force transducer and data acquisition system.

-

Norepinephrine (B1679862) (agonist).

-

Phenoxybenzamine hydrochloride.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period (e.g., 60-90 minutes), with periodic washing.

-

Control Response: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

-

Phenoxybenzamine Incubation: Incubate the tissue with a specific concentration of phenoxybenzamine for a set duration.

-

Washing: Thoroughly wash the tissue to remove unbound phenoxybenzamine.

-

Post-Treatment Response: Generate a second cumulative concentration-response curve for norepinephrine in the presence of the irreversible blockade by phenoxybenzamine.

-

Data Analysis:

-

Compare the concentration-response curves for norepinephrine before and after phenoxybenzamine treatment.

-

Observe the depression of the maximal response and the rightward shift of the EC50 value, characteristic of non-competitive antagonism.

-

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the effect of phenoxybenzamine on agonist-induced intracellular calcium release.

Objective: To determine if phenoxybenzamine blocks α1-adrenoceptor-mediated increases in intracellular calcium.

Materials:

-

Cell line endogenously or recombinantly expressing α1-adrenoceptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18]

-

Phenylephrine or norepinephrine (agonist).

-

Phenoxybenzamine hydrochloride.

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Phenoxybenzamine Pre-treatment: Incubate the cells with phenoxybenzamine for a specific time to allow for receptor alkylation.

-

Washing: Wash the cells to remove the dye and unbound phenoxybenzamine.

-

Agonist Stimulation: Add the α1-agonist and measure the change in fluorescence over time. The measurement should capture both the initial peak (release from intracellular stores) and the sustained phase (calcium influx).

-

Data Analysis:

-

Quantify the peak fluorescence intensity or the area under the curve.

-

Compare the agonist-induced calcium response in phenoxybenzamine-treated cells to that in untreated control cells.

-

Calculate the IC50 value for the inhibition of the calcium response.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the in vitro pharmacodynamics of phenoxybenzamine.

Caption: Phenoxybenzamine forms a reactive intermediate that covalently binds to the α-adrenoceptor.

Caption: Phenoxybenzamine blocks norepinephrine-induced α1-adrenoceptor signaling.

Caption: Phenoxybenzamine's blockade of α2-adrenoceptors leads to increased cAMP levels.

Caption: A typical workflow for characterizing phenoxybenzamine's effects in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 5. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxybenzamine selectively and irreversibly inactivates dopaminergic D2 receptors on primary cultured rat lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of phenoxybenzamine on responses to some receptor agonists and calcium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Phenoxybenzamine treatment can lead to loss of endothelial cell viability. | Semantic Scholar [semanticscholar.org]

- 14. Phenoxybenzamine treatment can lead to loss of endothelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenoxybenzamine and benextramine, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Extracellular Calcium Influx Results in Enhanced IL-12 Production in LPS-Treated Murine Macrophages by Downregulation of the CaMKKβ-AMPK-SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Irreversible Antagonism of Catecholamine-Induced Vasoconstriction by Phenoxybenzamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of phenoxybenzamine on catecholamine-induced vasoconstriction. Phenoxybenzamine, a non-selective haloalkylamine, is a cornerstone pharmacological tool and therapeutic agent renowned for its irreversible antagonism of alpha-adrenergic receptors. This guide provides a detailed examination of its mechanism of action, the signaling pathways it modulates, quantitative data on its effects, and comprehensive experimental protocols for its study.

Introduction: The Dynamics of Vasoconstriction and Alpha-Adrenergic Blockade

Catecholamines, primarily norepinephrine (B1679862) and epinephrine, are pivotal in regulating vascular tone. Upon release from sympathetic nerve terminals or the adrenal medulla, these neurotransmitters bind to adrenergic receptors on vascular smooth muscle cells, triggering a signaling cascade that results in vasoconstriction and a subsequent increase in blood pressure. The alpha-1 adrenergic receptor is the principal subtype mediating this effect.

Phenoxybenzamine distinguishes itself from other alpha-blockers through its mechanism of action. It forms a stable, covalent bond with alpha-adrenergic receptors, leading to a non-competitive and irreversible blockade.[1] This long-lasting "chemical sympathectomy" makes it a critical agent in the management of conditions characterized by excessive catecholamine release, such as pheochromocytoma, and a valuable tool for in vitro and in vivo research.[1][2]

Mechanism of Action: An Irreversible Bond

Phenoxybenzamine's pharmacological activity stems from its chemical reactivity. It undergoes a cyclization reaction to form a highly reactive ethylenimmonium intermediate. This intermediate then acts as an alkylating agent, forming a strong covalent bond with a nucleophilic site on the alpha-adrenergic receptor.[3] This irreversible inactivation of the receptor prevents catecholamines from binding and initiating the signaling cascade for vasoconstriction.[1] The only way for the tissue to regain its responsiveness to catecholamines is through the synthesis of new alpha-adrenergic receptors.[4]

Signaling Pathways in Catecholamine-Induced Vasoconstriction

The vasoconstrictive effects of catecholamines are primarily mediated by the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, such as norepinephrine, initiates a well-defined signaling pathway.

Upon agonist binding, the alpha-1 adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and leads to the phosphorylation of various proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.

Quantitative Data on Phenoxybenzamine's Effects

The irreversible nature of phenoxybenzamine's antagonism makes traditional equilibrium-based analyses like the determination of a pA2 value from a Schild plot problematic. A Schild plot is used for competitive antagonists, where the antagonism can be overcome by increasing the agonist concentration. With phenoxybenzamine, the antagonism is insurmountable. Therefore, other quantitative measures are used to describe its potency.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 550 nM | Non-specific alpha-adrenergic receptor | [2] |

| Potency | ~250-fold more potent at α₁ vs. α₂ | Rat cerebral cortex | [5] |

| In Vivo Effect | 10.0 mg/kg dose abolished specific [³H]prazosin binding to renal α₁-adrenoceptors, while >60% of [³H]rauwolscine binding to α₂-adrenoceptors remained. | Rat kidney | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of phenoxybenzamine on catecholamine-induced vasoconstriction.

In Vitro Vasoconstriction Assay (Isolated Aortic Ring)

This assay directly measures the contractile response of an isolated blood vessel to a catecholamine and the inhibitory effect of phenoxybenzamine.

Methodology:

-

Tissue Preparation: Anesthetize and euthanize a laboratory animal (e.g., a rat). Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.[7][8] Clean the aorta of adherent connective and fatty tissue and cut it into rings of approximately 1-4 mm in width.[3][7]

-

Mounting: Suspend each aortic ring in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[3] Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes. Replace the buffer every 15-20 minutes.

-

Viability Test: Contract the rings with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a catecholamine agonist (e.g., norepinephrine, 10⁻⁹ to 10⁻⁵ M).

-

Phenoxybenzamine Incubation: After washing out the agonist, incubate the tissues with a specific concentration of phenoxybenzamine (e.g., 10⁻⁸ to 10⁻⁶ M) for a defined period (e.g., 30-60 minutes).

-

Post-Phenoxybenzamine Concentration-Response Curve: Thoroughly wash the rings to remove unbound phenoxybenzamine and then generate a second cumulative concentration-response curve to the same catecholamine agonist.

-

Data Analysis: Compare the concentration-response curves before and after phenoxybenzamine treatment. Note the rightward shift and the depression of the maximal response, which are characteristic of irreversible antagonism.

Radioligand Binding Assay

This assay quantifies the binding of phenoxybenzamine to alpha-adrenergic receptors, allowing for the determination of receptor occupancy and affinity.

Methodology:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat cortex, spleen) in a cold buffer.[5][9] Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation and resuspend it in the assay buffer.[9]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [³H]-prazosin) and varying concentrations of phenoxybenzamine.[9][10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.[9] This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the phenoxybenzamine concentration to determine the IC₅₀ value (the concentration of phenoxybenzamine that inhibits 50% of the specific radioligand binding).

Intracellular Calcium Mobilization Assay

This high-throughput assay measures the ability of phenoxybenzamine to block the catecholamine-induced increase in intracellular calcium.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the alpha-1 adrenergic receptor (e.g., HEK293 cells) in a multi-well plate.[11]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[11][12] This dye will fluoresce upon binding to free intracellular calcium.

-

Incubation with Phenoxybenzamine: Incubate the cells with varying concentrations of phenoxybenzamine for a predetermined time.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.[12]

-

Stimulation and Reading: Measure the baseline fluorescence, then inject a solution of a catecholamine agonist (e.g., norepinephrine) into each well while simultaneously recording the fluorescence intensity over time.[13]

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Compare the calcium response in phenoxybenzamine-treated cells to control cells to determine the inhibitory effect of phenoxybenzamine.

Conclusion

Phenoxybenzamine's unique irreversible antagonism of alpha-adrenergic receptors provides a powerful tool for dissecting the physiological and pharmacological roles of the sympathetic nervous system in regulating vascular tone. Its ability to profoundly and lastingly block catecholamine-induced vasoconstriction underscores its clinical utility in managing hyperadrenergic states. The experimental protocols detailed in this guide offer robust methods for researchers and drug development professionals to further investigate the intricate interactions between phenoxybenzamine, catecholamines, and the alpha-adrenergic signaling cascade, paving the way for a deeper understanding of vascular pharmacology and the development of novel therapeutics.

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. reprocell.com [reprocell.com]

- 4. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenoceptor selectivity of phenoxybenzamine in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to Phenoxybenzamine's Role in Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine is a potent haloalkylamine antagonist that has long been a subject of pharmacological interest due to its unique and enduring effects on smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate the role of phenoxybenzamine in inducing smooth muscle relaxation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.

Phenoxybenzamine functions as a non-selective, irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors), with a higher potency for α1-adrenoceptors compared to α2-adrenoceptors.[1][2] Its primary therapeutic application is in the management of hypertensive episodes associated with pheochromocytoma, a catecholamine-secreting tumor.[2][3] The irreversible nature of its antagonism, achieved through the formation of a stable covalent bond with the receptor, results in a long-lasting "chemical sympathectomy," making it a valuable tool in both clinical settings and pharmacological research.[2][3]

This guide will delve into the core aspects of phenoxybenzamine's action, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Molecular Mechanism of Action

Phenoxybenzamine's primary mechanism of action involves the irreversible blockade of α-adrenoceptors, predominantly the α1 subtype located on vascular smooth muscle.[2] This blockade prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, thereby inhibiting their vasoconstrictive effects and leading to smooth muscle relaxation and vasodilation.[4]

The irreversible nature of this antagonism is a key feature. Phenoxybenzamine contains a reactive ethylenimonium intermediate that forms a stable covalent bond with the α-adrenoceptor, likely with a cysteine residue within the receptor's structure.[2] This permanent inactivation of the receptor means that the restoration of adrenergic function requires the synthesis of new receptors, a process that contributes to the prolonged duration of action of the drug.[5]

Quantitative Data on Phenoxybenzamine's Receptor Affinity

The following table summarizes the available quantitative data on the affinity and potency of phenoxybenzamine for its primary targets.

| Target | Parameter | Value | Species/Tissue | Reference |

| α-Adrenoceptors (non-selective) | IC50 | 550 nM | Not specified | [6][7] |

| Calmodulin | IC50 | ~80 µM | Not specified | [7] |

| α1-Adrenoceptors vs. α2-Adrenoceptors | Potency Ratio | ~250-fold more potent for α1 | Rat cerebral cortex | [1] |

Signaling Pathways

The relaxation of smooth muscle induced by phenoxybenzamine is a direct consequence of its blockade of the α1-adrenoceptor signaling pathway. α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit. The canonical signaling cascade initiated by the activation of these receptors is as follows:

-

Agonist Binding and G-protein Activation: Under normal physiological conditions, the binding of an agonist like norepinephrine to the α1-adrenoceptor induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit and its dissociation from the Gβγ dimer.

-

Phospholipase C Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR). This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm.

-

Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which in turn initiates the cross-bridge cycling between actin and myosin filaments, causing smooth muscle contraction.

Phenoxybenzamine, by irreversibly blocking the α1-adrenoceptor, prevents the initiation of this entire cascade, thereby leading to smooth muscle relaxation.

Signaling Pathway Diagram

Caption: Alpha-1 adrenoceptor signaling pathway leading to smooth muscle contraction and its inhibition by phenoxybenzamine.

Experimental Protocols

Investigating the effects of phenoxybenzamine on smooth muscle relaxation involves a variety of in vitro and cellular assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) and density (Bmax) of phenoxybenzamine for α-adrenoceptors. Due to its irreversible nature, specific protocols are required to assess the inactivation of receptors.

Objective: To quantify the irreversible binding of phenoxybenzamine to α1-adrenoceptors.

Materials:

-

Tissue homogenates or cell membranes expressing α1-adrenoceptors.

-

Radioligand (e.g., [3H]prazosin for α1-adrenoceptors).

-

Phenoxybenzamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.

-

Incubation with Phenoxybenzamine: Incubate membrane aliquots with varying concentrations of phenoxybenzamine (or vehicle control) for a specific duration (e.g., 30-60 minutes) at a defined temperature (e.g., 25°C) to allow for covalent binding.

-

Washing: To remove unbound phenoxybenzamine, centrifuge the incubated membranes, discard the supernatant, and wash the pellet multiple times with fresh assay buffer.

-

Radioligand Binding: Resuspend the washed membranes in fresh assay buffer. Incubate the treated membranes with a saturating concentration of the radioligand (e.g., [3H]prazosin) to determine the remaining number of available binding sites. Non-specific binding is determined in the presence of a high concentration of a competing unlabeled ligand (e.g., phentolamine).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding remaining after treatment with each concentration of phenoxybenzamine compared to the vehicle-treated control.

-

Determine the IC50 value of phenoxybenzamine for receptor inactivation.

Caption: Workflow for a radioligand binding assay to assess irreversible antagonism.

Organ Bath Experiments for Smooth Muscle Contractility

This classic pharmacological technique allows for the functional assessment of phenoxybenzamine's effect on smooth muscle relaxation in isolated tissue preparations.

Objective: To measure the inhibitory effect of phenoxybenzamine on agonist-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, vas deferens).

-

Organ bath system with force transducer and data acquisition software.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contractile agonist (e.g., norepinephrine, phenylephrine).

-

Phenoxybenzamine hydrochloride.

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate segments (e.g., rings of 2-3 mm for aorta).

-

Mounting: Mount the tissue in the organ bath chambers filled with physiological salt solution. One end of the tissue is fixed, and the other is connected to a force transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension, with regular washes.

-

Viability Test: Elicit a contraction with a standard stimulus (e.g., KCl) to ensure tissue viability.

-

Phenoxybenzamine Incubation: After washing out the KCl, incubate the tissues with a specific concentration of phenoxybenzamine for a defined period (e.g., 30-60 minutes) to allow for irreversible binding. A control tissue should be incubated with vehicle.

-

Washout: Thoroughly wash the tissues to remove any unbound phenoxybenzamine.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to the contractile agonist in both the control and phenoxybenzamine-treated tissues.

-

Data Recording: Record the isometric tension generated by the muscle.

Data Analysis:

-

Express the contractile response as a percentage of the maximal response to the agonist in the control tissue.

-

Compare the concentration-response curves in the presence and absence of phenoxybenzamine. Due to the non-competitive, irreversible nature of phenoxybenzamine, a rightward shift in the agonist's EC50 and a depression of the maximal response are expected.

-

Schild regression analysis is not appropriate for irreversible antagonists. Instead, the degree of maximal response depression is quantified.

Caption: Workflow for an organ bath experiment to assess functional antagonism.

Measurement of Intracellular Calcium Concentration

Fluorescent Ca2+ indicators are used to directly measure the changes in intracellular calcium concentration in response to α1-adrenoceptor stimulation and its blockade by phenoxybenzamine.

Objective: To visualize and quantify the inhibition of agonist-induced intracellular Ca2+ increase by phenoxybenzamine in cultured smooth muscle cells.

Materials:

-

Cultured smooth muscle cells.

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Agonist (e.g., norepinephrine).

-

Phenoxybenzamine hydrochloride.

-

Fluorescence microscope or plate reader with ratiometric imaging capabilities.

Procedure:

-

Cell Culture: Plate smooth muscle cells on glass coverslips or in multi-well plates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dispersion) in physiological salt solution for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells with fresh physiological salt solution and incubate for a further 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.

-

Phenoxybenzamine Treatment: Incubate the cells with the desired concentration of phenoxybenzamine for a specific time.

-

Baseline Measurement: Place the coverslip on the stage of the microscope or in the plate reader and record the baseline fluorescence ratio (F340/F380).

-

Agonist Stimulation: Add the α1-adrenoceptor agonist to the cells and record the change in the fluorescence ratio over time.

-

Data Acquisition: Acquire fluorescence images or readings at excitation wavelengths of 340 nm and 380 nm, with emission collected at ~510 nm.

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The change in this ratio is proportional to the change in intracellular Ca2+ concentration.

-

Compare the peak and duration of the Ca2+ transient in response to the agonist in control versus phenoxybenzamine-treated cells.

Conclusion

Phenoxybenzamine remains a cornerstone in the study of adrenergic pharmacology and the physiology of smooth muscle. Its irreversible blockade of α-adrenoceptors, particularly the α1 subtype, provides a powerful tool to dissect the signaling pathways that govern smooth muscle tone. The experimental protocols detailed in this guide offer robust methods for characterizing the molecular and functional consequences of this antagonism. A thorough understanding of phenoxybenzamine's mechanism of action, supported by quantitative data and clear experimental design, is crucial for its continued application in both fundamental research and the development of novel therapeutics targeting the adrenergic system. The integration of classic pharmacological techniques with modern cellular and molecular assays will undoubtedly continue to yield valuable insights into the complex regulation of smooth muscle function.

References

- 1. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Phenoxybenzamine hydrochloride, calmodulin and alpha-adrenoceptor antagonist (CAS 63-92-3) | Abcam [abcam.com]

Phenoxybenzamine's Impact on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybenzamine is a potent haloalkylamine that acts as a non-selective, irreversible antagonist of alpha-adrenergic receptors. Its long-acting, non-competitive blockade of both α1 and α2 subtypes profoundly impacts the sympathetic nervous system, leading to significant and lasting physiological changes. This technical guide provides an in-depth analysis of phenoxybenzamine's mechanism of action, its pharmacodynamic effects, and the experimental methodologies used to characterize its activity. Quantitative data on receptor affinity and physiological responses are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

The sympathetic nervous system (SNS) plays a crucial role in regulating a myriad of physiological processes, primarily through the release of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), which act on adrenergic receptors. Phenoxybenzamine distinguishes itself from other adrenergic antagonists through its unique mechanism of irreversible alkylation of these receptors.[1] This covalent bond formation results in a prolonged "chemical sympathectomy" that cannot be overcome by increasing concentrations of agonists.[2]

Historically, its primary clinical application has been in the preoperative management of pheochromocytoma, a catecholamine-secreting tumor, to control severe hypertension and prevent intraoperative hemodynamic instability.[3][4] Understanding the nuances of its interaction with the SNS is critical for its safe and effective use, as well as for the development of novel therapeutics targeting the adrenergic system.

Mechanism of Action: Irreversible Alpha-Adrenergic Blockade

Phenoxybenzamine is a prodrug that undergoes a chemical transformation to a highly reactive ethylenimonium intermediate. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptors.[5] This alkylation process, likely involving a cysteine residue in transmembrane helix 3 of the receptor, leads to an insurmountable, non-competitive antagonism.[5] The only way for the sympathetic nervous system to overcome this blockade is through the synthesis of new adrenoceptors.[5]

Receptor Subtype Selectivity

Phenoxybenzamine is a non-selective antagonist, blocking both postsynaptic α1 and presynaptic α2 receptors.[3] However, it exhibits greater potency for α1-adrenoceptors. Studies in rat cerebral cortex homogenates have shown that phenoxybenzamine is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors.[6] In conscious rabbits, phenoxybenzamine was also found to be a more potent antagonist at postsynaptic α1- than at postsynaptic α2-adrenoceptors.[7]

Signaling Pathways

The blockade of α1 and α2 receptors by phenoxybenzamine disrupts their respective downstream signaling cascades.

-

α1-Adrenergic Receptor Pathway (Gq-coupled): These receptors are coupled to the Gq protein.[5] Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][8] This cascade ultimately leads to smooth muscle contraction. Phenoxybenzamine's blockade prevents this entire sequence.

-

α2-Adrenergic Receptor Pathway (Gi-coupled): These receptors are coupled to the Gi protein.[9] Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP has various effects, including the inhibition of further norepinephrine release from presynaptic terminals, which acts as a negative feedback mechanism.[10] Phenoxybenzamine's blockade of these presynaptic autoreceptors inhibits this negative feedback, leading to an increased release of norepinephrine.[11]

Pharmacodynamic Effects on the Sympathetic Nervous System

The dual blockade of α1 and α2 receptors results in a complex array of physiological responses.

-

Cardiovascular Effects: The primary effect is a reduction in peripheral vascular resistance due to the blockade of α1 receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[12] This drop in blood pressure often triggers a compensatory baroreceptor-mediated reflex tachycardia.[3] The blockade of presynaptic α2 receptors can exacerbate this tachycardia by increasing norepinephrine release in the heart.[11]

-

Effects on Catecholamine Levels: By blocking the presynaptic α2 autoreceptors, phenoxybenzamine disrupts the negative feedback loop that normally inhibits norepinephrine release. This leads to an increase in synaptic norepinephrine concentrations.[13]

-

Other Effects: Other consequences of alpha-blockade include miosis (pupil constriction), nasal congestion, and inhibition of ejaculation.[3]

Quantitative Data

The following tables summarize key quantitative data related to phenoxybenzamine's interaction with adrenergic receptors and its physiological effects.

Table 1: Receptor Binding and Potency

| Parameter | Value | Receptor Subtype(s) | Source |

| IC50 | 550 nM | Non-specific alpha | [12][14][15] |

| IC50 (-log[M]) | 7.27 | Alpha-1A | [16] |

| IC50 (-log[M]) | 6.28 | Alpha-2A | [16] |

| Ki (-log[M]) | 8.46 | Alpha-2B | [16] |

| Relative Potency | ~250x more potent for α1 vs. α2 | Alpha-1 vs. Alpha-2 | [6] |

| Receptor Blockade | 95% inhibition of [3H]prazosin (α1) binding | Alpha-1 | [17] |

| Receptor Blockade | 30% inhibition of [3H]clonidine/[3H]rauwolscine (α2) binding | Alpha-2 | [17] |

| Receptor Recovery T1/2 (Brain) | 10.8 - 13.3 days | Alpha-1 | [18] |

| Receptor Recovery T1/2 (Brain) | 4.6 - 6.1 days | Alpha-2 | [18] |

Table 2: Pharmacokinetic and Clinical Parameters

| Parameter | Value | Notes | Source |

| Oral Bioavailability | 20-30% | In active form | [19] |

| Elimination Half-life | ~24 hours | [19] | |

| Duration of Action | 3-4 days | Due to irreversible binding | [5] |

| Typical Starting Dose (Pheochromocytoma) | 10 mg twice daily | Titrated upwards | [4] |

| Typical Final Dose (Pheo.) | 20-40 mg, 2-3 times daily | Can be higher | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of phenoxybenzamine's effects.

Protocol: Radioligand Binding Assay for Receptor Occupancy

This protocol describes a method to determine the degree of irreversible binding of phenoxybenzamine to α1-adrenergic receptors in vitro using a competitive binding assay with a radiolabeled antagonist like [3H]prazosin.

1. Materials and Reagents:

-

Tissue source of receptors (e.g., rat cerebral cortex)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]prazosin (radioligand for α1 receptors)

-

Unlabeled phentolamine (B1677648) (for non-specific binding determination)

-

Phenoxybenzamine hydrochloride

-

Scintillation fluid

-

Glass fiber filters

2. Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Phenoxybenzamine Treatment: Aliquot the membrane suspension. Treat one set of aliquots with varying concentrations of phenoxybenzamine and a control set with vehicle. Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for covalent binding.

-

Washing: Centrifuge the treated membranes and wash multiple times with fresh buffer to remove any unbound phenoxybenzamine.

-

Binding Assay: Resuspend the final washed pellets in assay buffer. In a series of tubes, incubate a fixed amount of membrane protein with:

-

A saturating concentration of [3H]prazosin (for total binding).

-

[3H]prazosin plus a high concentration of unlabeled phentolamine (for non-specific binding).

-

-

Incubation: Incubate all tubes to equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Compare the specific binding in phenoxybenzamine-treated samples to the control samples to determine the percentage of receptors inactivated.

Protocol: In Vivo Hemodynamic Assessment in a Rodent Model

This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving rats using radiotelemetry to assess the in vivo effects of phenoxybenzamine.

1. Materials and Equipment:

-

Male Sprague-Dawley rats

-

Implantable radiotelemetry transmitters

-

Surgical tools for sterile implantation

-

Receivers and data acquisition system

-

Phenoxybenzamine solution for oral gavage

2. Procedure:

-

Transmitter Implantation: Anesthetize the rat. Surgically implant the telemetry transmitter's catheter into the abdominal aorta and place the transmitter body in the abdominal cavity. Allow for a recovery period of at least one week.

-

Baseline Recording: After recovery, record baseline mean arterial pressure (MAP) and heart rate (HR) continuously for 24-48 hours to establish a stable diurnal rhythm.

-

Drug Administration: Administer phenoxybenzamine (e.g., 5 mg/kg) or vehicle control via oral gavage.

-

Post-Dosing Recording: Continue to record MAP and HR continuously for several days to capture the onset, peak, and duration of the drug's effect.

-

Data Analysis: Analyze the telemetry data by averaging MAP and HR over specific time intervals (e.g., hourly). Compare the changes from baseline in the phenoxybenzamine-treated group to the vehicle-treated group. Pay special attention to the magnitude of hypotension and the extent of reflex tachycardia.

Protocol: Measurement of Plasma Catecholamines by HPLC

This protocol describes the quantification of norepinephrine and epinephrine in plasma samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

1. Materials and Reagents:

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Plasma samples collected from an in vivo study

-

Internal standard (e.g., dihydroxybenzylamine)

-

Alumina (B75360) for extraction

-

Perchloric acid

-

Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)

-

Norepinephrine and epinephrine standards

2. Procedure:

-

Sample Collection: Collect blood from animals into tubes containing EDTA and an antioxidant (e.g., sodium metabisulfite). Immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Catecholamine Extraction: Thaw plasma samples on ice. Add the internal standard. Extract the catecholamines from the plasma by adsorption onto alumina at a high pH (e.g., 8.6).

-

Washing and Elution: Wash the alumina to remove contaminants. Elute the catecholamines from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).

-

HPLC Analysis: Inject a portion of the eluate onto the HPLC system. The catecholamines are separated on the C18 column based on their hydrophobicity.

-

Detection: As the separated catecholamines pass through the electrochemical detector, they are oxidized at a specific potential, generating an electrical signal that is proportional to their concentration.

-

Quantification: Create a standard curve by running known concentrations of norepinephrine and epinephrine standards. Calculate the concentrations of norepinephrine and epinephrine in the plasma samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

Conclusion

Phenoxybenzamine's irreversible, non-selective alpha-adrenergic blockade provides a powerful tool for modulating the sympathetic nervous system. Its profound and long-lasting effects on vascular tone and catecholamine dynamics make it a cornerstone in the management of pheochromocytoma and a valuable pharmacological tool for research. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used to study it is paramount for professionals in research and drug development. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for investigating the complex interplay between phenoxybenzamine and the sympathetic nervous system.

References

- 1. chromsystems.com [chromsystems.com]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - irreversible antagonist [pharmacologycanada.org]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Hemodynamic effects of phenoxybenzamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Phenoxybenzamine hydrochloride, calmodulin and alpha-adrenoceptor antagonist (CAS 63-92-3) | Abcam [abcam.com]

- 16. phenoxybenzamine [drugcentral.org]

- 17. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of phenoxybenzamine on specific binding and function of central alpha-adrenoceptors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine for Laboratory Use

Introduction

Phenoxybenzamine is a haloalkylamine that functions as a long-acting, non-selective, and irreversible antagonist of alpha-adrenergic receptors.[1][2][3] It achieves this by forming a stable, covalent bond with the receptors, leading to a persistent "chemical sympathectomy."[2][4] This property makes it a critical tool in pharmacological research and a therapeutic agent for managing hypertensive episodes associated with pheochromocytoma.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical laboratory applications.

Chemical and Physical Properties

Phenoxybenzamine hydrochloride is a white to almost white crystalline powder.[5][6] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂ClNO · HCl | [7] |

| Molecular Weight | 340.3 g/mol | [5][8] |

| Melting Point | 39 °C (free base) | [8][9] |

| 136 - 141 °C (hydrochloride salt) | [5][6] | |

| pKa (Strongest Basic) | 7.89 | [9] |

| logP | 4.26 - 4.7 | [9] |

| Water Solubility | 0.0103 mg/mL (predicted) | [9] |

| Sparingly soluble (hydrochloride salt) | [5][7] | |

| UV/Vis (λmax) | 209, 269 nm | [7] |

Mechanism of Action

Phenoxybenzamine's biological activity stems from its ability to irreversibly block alpha-adrenergic receptors (α-ARs). This process is distinct from competitive antagonists as it involves the formation of a permanent covalent bond.

Covalent Bonding

The mechanism involves an intramolecular cyclization to form a highly reactive ethylenimonium intermediate.[4] This intermediate then acts as an alkylating agent, forming a stable covalent bond with a specific cysteine residue (position 3.36 in transmembrane helix 3) within the alpha-receptor's structure.[2][10] This alkylation permanently inactivates the receptor.

Caption: Phenoxybenzamine's irreversible alkylation mechanism.

Adrenergic Receptor Signaling Blockade

Phenoxybenzamine non-selectively antagonizes both α₁- and α₂-adrenergic receptors.[1]

-

α₁-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which increases inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately raising intracellular calcium levels and causing smooth muscle contraction. Phenoxybenzamine's blockade of α₁-receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[2]

Caption: Blockade of the Gq-coupled α₁-adrenergic signaling pathway.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Presynaptic α₂-receptors act as a negative feedback mechanism, inhibiting further norepinephrine release. By blocking these receptors, phenoxybenzamine can interfere with this feedback loop.[2]

Pharmacological Data

Phenoxybenzamine's potency varies between alpha-receptor subtypes. It is significantly more potent at inactivating α₁-receptors compared to α₂-receptors.[11]

| Parameter | Receptor/Cell Line | Value | Source |

| Ki | α₂A-AR | 60 nM | [7] |

| α₂B-AR | 10 nM | [7] | |

| α₂C-AR | 60 nM | [7] | |

| IC₅₀ | α-adrenoceptor (non-specific) | 550 nM | [12] |

| IC₅₀ | U251 & U87MG cancer cells | 26.5 - 27.3% inhibition at 10 µM | [13] |

| Potency Ratio | α₁ vs α₂ Inactivation | ~250-fold more potent at α₁ | [11] |

Laboratory Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of phenoxybenzamine.

Solubility and Solution Preparation

-

Organic Solvents: Phenoxybenzamine hydrochloride is soluble in organic solvents like DMSO (approx. 100 mg/mL), ethanol (B145695) (approx. 25 mg/mL), and dimethylformamide (DMF) (approx. 30 mg/mL).[7][13]

-

Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[7] To prepare an aqueous solution, first dissolve phenoxybenzamine hydrochloride in DMF and then dilute with the aqueous buffer of choice (e.g., PBS). A 1:2 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[7]

-

Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. It is recommended to purge the solvent with an inert gas.[7] For in vivo experiments, it is best to prepare working solutions freshly on the day of use.[13]

Stability and Storage

-

Solid Form: The solid crystalline form (hydrochloride) is stable for ≥4 years when stored at -20°C.[7] Capsules should be stored at room temperature, protected from light and moisture.[14]

-